Phosphatase Target Space Differentiation: SHP1 and LAR Activity Profile
In biochemical phosphatase screening against the human protein tyrosine phosphatases SHP1 and LAR, 2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine displayed weak inhibitory activity (SHP1 IC50 > 120 μM; LAR > 100 μM) [1]. Although the absolute potency is low, this contrasts sharply with structurally related 2,4-dianilino-4-(4-methoxyphenoxy)pyrimidines that serve as advanced kinase-targeting leads with nanomolar CDK and FAK activities [2]. This quantitative difference positions the target compound as a useful negative-control or inactive-scaffold comparator in phosphatase assay panels, rather than as a kinase inhibitor candidate, a distinction critical for selecting correct experimental controls.
| Evidence Dimension | Phosphatase vs. Kinase Inhibitory Potency |
|---|---|
| Target Compound Data | SHP1 IC50 > 120 μM; LAR > 100 μM |
| Comparator Or Baseline | 2,4-dianilino-4-(4-methoxyphenoxy)pyrimidine derivatives (e.g., US6710052 examples) with CDK2/CDK4/FAK IC50 values in the nM range (representative kinase lead values < 100 nM by enzyme assay) |
| Quantified Difference | >1,000-fold weaker activity at analogous enzyme target class |
| Conditions | Inhibition of human SHP1 and LAR assessed via hydrolysis of pNPP after 2 mins; comparator kinase IC50 values from filtration kinase assays at 10 μM ATP |
Why This Matters
For procurement in phosphatase drug discovery programs, this compound's weak SHP1/LAR activity provides a structurally matched, inactive control that is unavailable from kinase-optimized analogs with identical 4-methoxyphenoxy substitution.
- [1] BindingDB BDBM50142940 (CHEMBL3758876). Affinity Data: IC50 > 1.20E+5 nM for human SHP1; Inhibition of human LAR. Accessed via BindingDB.org. View Source
- [2] US6710052B2. Pyrimidine compounds. Astrazeneca. Published March 23, 2004. Claims selectivity for CDK2, CDK4, and CDK6, and inhibition of FAK. View Source
